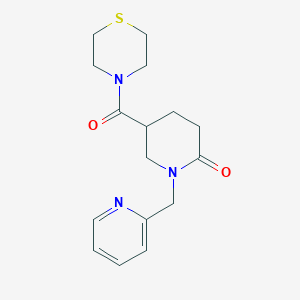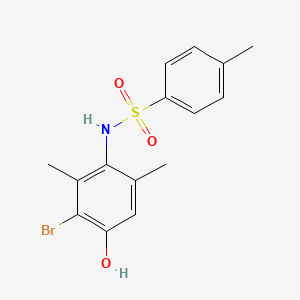![molecular formula C14H12BrN5O3 B6134284 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B6134284.png)
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with bromine, methyl, and nitro groups, and an acetamide moiety linked to a cyanomethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The final step involves the acylation of the pyrazole derivative with 4-(cyanomethyl)phenylacetic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation or using reducing agents like iron and hydrochloric acid.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.
Substitution: The acetamide group can participate in various substitution reactions, including amidation and esterification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl).
Reduction: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Substitution: Coupling agents like DCC and catalysts like DMAP for amidation reactions.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Pyrazoles: From nucleophilic substitution of the bromine atom.
Amides and Esters: From substitution reactions involving the acetamide group.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers explore these properties to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetamide moiety may facilitate binding to enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide
- 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(methyl)phenyl]acetamide
- 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]propionamide
Uniqueness
The uniqueness of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, nitro, and cyanomethylphenyl groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O3/c1-9-13(15)14(20(22)23)18-19(9)8-12(21)17-11-4-2-10(3-5-11)6-7-16/h2-5H,6,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBSXBULOUEFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6134203.png)
![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)
![N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide](/img/structure/B6134223.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6134230.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134233.png)
![1-(4-BROMOBENZENESULFONYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE](/img/structure/B6134236.png)
![1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]-N,N-bis(prop-2-enyl)piperidine-4-carboxamide](/img/structure/B6134237.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)
![1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine](/img/structure/B6134272.png)

![2-[[(2,4-Dimethylphenyl)amino]methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6134289.png)

![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)
